An In-Depth Technical Guide to 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, detailed synthetic methodologies, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the indole ring can profoundly influence the molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including those with potential applications as anticancer and anti-HIV agents.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is essential for its effective use in synthesis and drug design.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFNO₂ | - |
| Molecular Weight | 213.59 g/mol | - |
| Appearance | Off-white to light brown crystalline powder | [4] |
| Storage | Store at 4°C, protect from light | [4] |
Predicted Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 455.4 ± 40.0 °C |
| Density | 1.635 ± 0.06 g/cm³ |
| pKa | (Not available) |
| LogP | (Not available) |
Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.
Synthesis of 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid
The synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves a multi-step process, often starting from a substituted aniline. A common and effective strategy is the Fischer indole synthesis.
General Synthetic Approach: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The general workflow involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 2-carboxylic acid derivatives, pyruvic acid or its esters are commonly used.[5]
Caption: Generalized Fischer Indole Synthesis for Indole-2-carboxylic Acids.
Exemplary Synthetic Protocol
A plausible synthetic route starting from 3-chloro-4-fluoroaniline is outlined below. This protocol is a composite of established methods for synthesizing related indole derivatives.
Step 1: Diazotization and Reduction to Hydrazine
-
Dissolve 3-chloro-4-fluoroaniline in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a suitable reducing agent (e.g., stannous chloride) to yield 4-chloro-3-fluorophenylhydrazine.
Step 2: Condensation with Ethyl Pyruvate
-
React the synthesized 4-chloro-3-fluorophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol).
-
The reaction typically proceeds at room temperature or with gentle heating to form the corresponding phenylhydrazone.
Step 3: Fischer Indolization
-
Treat the phenylhydrazone intermediate with a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).
-
Heat the reaction mixture to induce cyclization and the formation of the indole ring, yielding ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the resulting ester using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous alcoholic solution.
-
Acidify the reaction mixture to precipitate the desired 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid. While a complete, verified dataset for this specific molecule is not widely published, the expected spectral features can be inferred from related compounds and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative fluorine, chlorine, and oxygen atoms will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp N-H stretching vibration around 3300-3500 cm⁻¹.
-
A strong C=O stretching absorption for the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Chemical Reactivity
The reactivity of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is governed by the interplay of the indole nucleus, the carboxylic acid group, and the halogen substituents.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position.[2] However, the presence of the electron-withdrawing carboxylic acid group at the C2 position deactivates the pyrrole ring towards electrophilic attack.
Caption: General Reactivity of the Indole Nucleus.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the C2 position can undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.[6]
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Decarboxylation: Removal of the carboxyl group as carbon dioxide, typically under harsh thermal conditions, to yield 6-chloro-5-fluoroindole.[7]
Influence of Halogen Substituents
The chlorine and fluorine atoms on the benzene ring are electron-withdrawing through induction but electron-donating through resonance. Their net effect deactivates the benzene ring towards further electrophilic substitution. They also influence the acidity of the N-H proton and the carboxylic acid proton.
Applications in Drug Discovery and Development
6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of a wide range of biologically active molecules.
Intermediate for Anticancer Agents
Derivatives of 6-chloro-5-fluoroindole have been investigated as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target in the development of anticancer drugs.[7] The specific substitution pattern of this indole derivative is crucial for achieving desired potency and selectivity.
Scaffold for Anti-HIV Agents
Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase enzyme, inhibiting its function.[3] Further structural modifications of the 6-chloro-5-fluoro-1H-indole-2-carboxylic acid core can lead to the development of potent anti-HIV agents.
Precursor for 5-HT Receptor Ligands
The 6-chloro-5-fluoroindole core is also found in compounds targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological disorders.[7]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9][10]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9][10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a privileged indole scaffold, a reactive carboxylic acid handle, and strategically placed halogen atoms makes it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover new and valuable applications in drug discovery.
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